molecular formula C8H8BrNO2 B2396929 4-Bromo-2-(methylamino)benzoic acid CAS No. 861526-61-6

4-Bromo-2-(methylamino)benzoic acid

Cat. No.: B2396929
CAS No.: 861526-61-6
M. Wt: 230.061
InChI Key: TYGBJEHMJNCALX-UHFFFAOYSA-N
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Description

4-Bromo-2-(methylamino)benzoic acid is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the 4-position and a methylamino group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(methylamino)benzoic acid typically involves the bromination of 2-(methylamino)benzoic acid. One common method includes the following steps:

    Bromination: 2-(methylamino)benzoic acid is dissolved in a suitable solvent, such as acetic acid, and bromine is added dropwise under controlled temperature conditions to achieve selective bromination at the 4-position.

    Purification: The reaction mixture is then purified using techniques such as recrystallization or chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, yield, and purity. Industrial methods often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(methylamino)benzoic acid undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.

    Nucleophilic Substitution: The methylamino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the functional groups attached to the benzene ring.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as nitrating agents (e.g., nitric acid) or sulfonating agents (e.g., sulfuric acid) can be used.

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents are common.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Electrophilic Aromatic Substitution: Products include nitro or sulfonic acid derivatives.

    Nucleophilic Substitution: Products include substituted amines or ethers.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols or amines.

Scientific Research Applications

4-Bromo-2-(methylamino)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(methylamino)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and methylamino group can influence the compound’s binding affinity and specificity for molecular targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methylbenzoic acid: Lacks the methylamino group, leading to different reactivity and applications.

    2-(Methylamino)benzoic acid:

    4-Bromo-2-aminobenzoic acid: Contains an amino group instead of a methylamino group, resulting in different biological activity.

Uniqueness

4-Bromo-2-(methylamino)benzoic acid is unique due to the presence of both a bromine atom and a methylamino group on the benzene ring

Properties

IUPAC Name

4-bromo-2-(methylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-10-7-4-5(9)2-3-6(7)8(11)12/h2-4,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYGBJEHMJNCALX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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